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1,2-Propanediamine, 2-methyl-N1-pentyl-

Cat. No.: B13936239
M. Wt: 158.28 g/mol
InChI Key: MXGARXKBWGDSSL-UHFFFAOYSA-N
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Description

Contextualization of Substituted Diamines within Contemporary Organic Chemistry Research

Substituted diamines are a cornerstone of modern organic chemistry, offering a rich diversity of structures and functionalities that drive innovation across various scientific disciplines. The presence of two nitrogen atoms, which can be primary, secondary, or tertiary, allows for a wide range of chemical modifications, leading to compounds with tailored properties. Vicinal diamines, where the amino groups are on adjacent carbon atoms, are of particular interest due to their ability to form stable chelate rings with metal ions, making them invaluable as ligands in catalysis and materials science.

The contemporary research landscape for substituted diamines is vibrant and multifaceted. In medicinal chemistry, the diamine motif is a common feature in biologically active molecules. The strategic placement of substituents on the diamine backbone can profoundly influence a compound's pharmacological profile, including its binding affinity for specific receptors and its metabolic stability. Furthermore, unsymmetrically substituted diamines, such as the title compound, are gaining increasing attention as they offer finer control over the steric and electronic properties of the final molecule. This has led to the development of sophisticated synthetic methodologies aimed at the selective functionalization of one amino group over the other.

Rationale for Focused Academic Inquiry into 1,2-Propanediamine, 2-methyl-N1-pentyl-

The specific structural features of 1,2-Propanediamine, 2-methyl-N1-pentyl- provide a compelling rationale for its focused academic study. The molecule combines a chiral 1,2-propanediamine backbone with two distinct alkyl substituents: a methyl group at the 2-position and a pentyl group on one of the nitrogen atoms (N1). This unique combination of a small, sterically demanding methyl group on the carbon backbone and a longer, more flexible pentyl chain on a nitrogen atom suggests several avenues for research.

The presence of the N-pentyl group can impart lipophilic character to the molecule, potentially influencing its solubility in nonpolar solvents and its interaction with biological membranes. This is a desirable property in drug design and for applications in materials science where compatibility with organic matrices is required. The methyl group at the 2-position introduces a stereocenter and provides steric hindrance around one of the nitrogen atoms, which could lead to interesting stereoselective catalytic applications when the diamine is used as a chiral ligand.

Academic inquiry into this compound could therefore focus on its potential as a novel ligand for asymmetric catalysis, as a building block for new polymers with unique physical properties, or as a scaffold for the synthesis of new pharmaceutical agents. The systematic study of how the interplay between the methyl and N-pentyl groups influences the compound's reactivity, coordination behavior, and biological activity is a key driver for its investigation.

Historical Trajectories of Research on Alkyl-Substituted 1,2-Propanediamines

The study of alkyl-substituted 1,2-propanediamines has a rich history intertwined with the development of coordination chemistry. Early research in the 20th century, pioneered by chemists like Alfred Werner, established the fundamental principles of how diamines coordinate to metal centers. Simple, unsubstituted 1,2-propanediamine (also known as propylenediamine) was one of the early diamines studied for its ability to form stable five-membered chelate rings with transition metals.

The introduction of alkyl substituents onto the 1,2-propanediamine framework marked a significant advancement in the field. Researchers began to explore how the size and position of these alkyl groups influenced the stability, structure, and reactivity of the resulting metal complexes. For instance, the synthesis and coordination chemistry of N,N'-dialkyl-1,2-propanediamines were investigated to understand the steric effects of the N-alkyl groups on the coordination sphere of the metal.

More recently, research has shifted towards more complex and unsymmetrically substituted derivatives. The development of advanced synthetic techniques has enabled the preparation of a wide array of chiral alkyl-substituted 1,2-propanediamines, which have found widespread use as ligands in asymmetric catalysis. These ligands have been instrumental in the development of highly enantioselective reactions for the synthesis of chiral drugs and other valuable fine chemicals. The historical progression from simple, symmetrical diamines to complex, functionally diverse derivatives like 1,2-Propanediamine, 2-methyl-N1-pentyl- reflects the increasing sophistication of synthetic chemistry and the growing demand for molecules with precisely controlled three-dimensional structures.

Physicochemical Data of 1,2-Propanediamine, 2-methyl-N1-pentyl- and Related Compounds

Property1,2-Propanediamine2-Methyl-1,2-propanediaminen-Pentylamine1,2-Propanediamine, 2-methyl-N1-pentyl- (Estimated)
CAS Number 78-90-0 nih.gov811-93-8 chemsrc.com110-58-7 N/A
Molecular Formula C₃H₁₀N₂ nih.govC₄H₁₂N₂ chemsrc.comC₅H₁₃N C₉H₂₂N₂
Molecular Weight ( g/mol ) 74.12 nih.gov88.15 chemsrc.com87.16 158.30
Boiling Point (°C) 119-120 intersurfchem.com130.9 chemsrc.com104 ~190-210
Melting Point (°C) -37 intersurfchem.com120-121 (as a salt)-55 < -20
Density (g/cm³ at 20°C) 0.87 intersurfchem.com0.9 chemsrc.com0.752 ~0.85
Solubility in Water Miscible intersurfchem.comSolubleSoluble Slightly Soluble

Note: The properties for 1,2-Propanediamine, 2-methyl-N1-pentyl- are estimations and should be treated as such. The boiling point is expected to be significantly higher due to the increased molecular weight and the presence of the pentyl chain. The melting point is likely to be low, characteristic of many unsymmetrical amines. The density is expected to be slightly lower than the parent diamines due to the long alkyl chain. The solubility in water is predicted to be lower due to the increased hydrophobic character of the pentyl group.

Detailed Research Findings

While specific research findings on 1,2-Propanediamine, 2-methyl-N1-pentyl- are not extensively documented in publicly available literature, we can infer potential areas of interest and expected findings based on the chemistry of related compounds.

Synthesis: The synthesis of unsymmetrically substituted diamines like 1,2-Propanediamine, 2-methyl-N1-pentyl- can be achieved through several synthetic routes. One common approach is the reductive amination of a suitable amino alcohol or amino ketone with pentylamine. For instance, the reaction of 2-amino-2-methylpropanal (B8471781) with pentylamine followed by reduction would yield the target compound. Another strategy involves the direct N-alkylation of 2-methyl-1,2-propanediamine with a pentyl halide. However, controlling the selectivity of the alkylation to obtain the mono-N-pentylated product can be challenging and may require the use of protecting groups.

Coordination Chemistry: As a bidentate ligand, 1,2-Propanediamine, 2-methyl-N1-pentyl- is expected to form stable complexes with a variety of transition metals. The presence of the chiral center at the 2-position suggests that these complexes could be chiral as well. Research in this area would likely involve the synthesis and characterization of these metal complexes, including their structural elucidation using techniques such as X-ray crystallography and NMR spectroscopy. The electronic and steric properties of the ligand, influenced by the methyl and pentyl groups, would be of particular interest in determining the coordination geometry and reactivity of the metal center.

Catalysis: A significant area of potential research for this compound is in the field of asymmetric catalysis. Chiral diamine ligands are widely used to induce enantioselectivity in a variety of chemical transformations. The unique steric environment created by the 2-methyl and N1-pentyl groups could lead to novel catalytic activities and selectivities. For example, metal complexes of this diamine could be investigated as catalysts for asymmetric hydrogenation, C-C bond formation, or oxidation reactions.

Materials Science: The long pentyl chain of 1,2-Propanediamine, 2-methyl-N1-pentyl- could be exploited in the design of new materials. For instance, it could be used as a monomer in the synthesis of polyamides or polyurethanes, where the pentyl group could act as an internal plasticizer, imparting flexibility to the polymer backbone. Furthermore, its ability to coordinate with metal ions could be utilized in the formation of metal-organic frameworks (MOFs) with specific pore sizes and functionalities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H22N2 B13936239 1,2-Propanediamine, 2-methyl-N1-pentyl-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H22N2

Molecular Weight

158.28 g/mol

IUPAC Name

2-methyl-1-N-pentylpropane-1,2-diamine

InChI

InChI=1S/C9H22N2/c1-4-5-6-7-11-8-9(2,3)10/h11H,4-8,10H2,1-3H3

InChI Key

MXGARXKBWGDSSL-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCC(C)(C)N

Origin of Product

United States

Synthetic Methodologies and Strategic Synthesis of 1,2 Propanediamine, 2 Methyl N1 Pentyl

Retrosynthetic Analysis for 1,2-Propanediamine, 2-methyl-N1-pentyl-

A retrosynthetic analysis of the target molecule, 1,2-Propanediamine, 2-methyl-N1-pentyl-, reveals several potential disconnection points, leading to various synthetic strategies. The primary disconnections involve the carbon-nitrogen bonds, suggesting pathways such as reductive amination or nucleophilic substitution.

Scheme 1: Key Retrosynthetic Disconnections

DisconnectionPrecursorsSynthetic Strategy
C-N bond at N12-methyl-1,2-propanediamine and a pentyl electrophile (e.g., pentanal or a pentyl halide)Reductive amination or N-alkylation
C-N bond at N2A suitable 2-amino alcohol precursor and pentylamineAmmonolysis/amination
C-C bondNot a primary strategy for this scaffoldC-C coupling reactions are less common for this specific target

This analysis highlights that the most direct routes would likely involve the formation of one of the C-N bonds as the key step, utilizing readily available starting materials.

Established Synthetic Pathways for Substituted 1,2-Diamine Scaffolds

The synthesis of 1,2-diamines is a well-established field, with several robust methods that can be adapted for the preparation of 1,2-Propanediamine, 2-methyl-N1-pentyl-.

Amidation reactions, followed by reduction, offer a reliable route to the 1,2-diamine scaffold. This approach involves the formation of an amide bond, which is then reduced to the corresponding amine. For the target molecule, this could involve the acylation of a suitable amine with a carboxylic acid or its derivative, followed by reduction of the resulting amide.

While direct amidation of 1,2-diamines can be challenging due to the potential for strong chelation with transition metal catalysts, cascade reactions involving amidation and asymmetric reductive amination have been developed. acs.orgnih.govacs.org These methods often employ rhodium complexes with modular phosphoramidite-phosphine ligands to achieve high efficiency. acs.orgnih.govacs.org

Reductive amination is a versatile and widely used method for the synthesis of amines. nih.govwikipedia.org This reaction involves the condensation of a carbonyl compound with an amine to form an imine, which is then reduced in situ to the desired amine. nih.govwikipedia.org

For the synthesis of 1,2-Propanediamine, 2-methyl-N1-pentyl-, a plausible reductive amination strategy would involve the reaction of 2-methyl-1,2-propanediamine with pentanal. The reaction proceeds through an imine intermediate which is then reduced using a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). nih.gov

Table 1: Common Reducing Agents in Reductive Amination wikipedia.org

Reducing AgentCharacteristics
Sodium borohydride (NaBH₄)A mild and selective reducing agent.
Sodium cyanoborohydride (NaBH₃CN)More selective for imines over carbonyls, effective under weakly acidic conditions. nih.gov
Sodium triacetoxyborohydride (B8407120) (STAB)A mild and effective reducing agent, often used for reductive aminations.
Catalytic HydrogenationUtilizes catalysts like Palladium, Platinum, or Nickel; considered a green chemistry approach. wikipedia.org

A study on the reductive amination of 2-amino-2-methyl-1-propanol (B13486) with ammonia (B1221849) over a Raney Nickel catalyst reported the successful synthesis of 2-methyl-1,2-propanediamine, a key precursor. researchgate.net This demonstrates the feasibility of using reductive amination to construct the core diamine structure.

To obtain enantiomerically pure 1,2-Propanediamine, 2-methyl-N1-pentyl-, chiral auxiliaries can be employed. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the molecule to control the stereochemical outcome of a reaction. wikipedia.org

One common strategy involves the use of tert-butanesulfinamide, a versatile chiral reagent developed for the asymmetric synthesis of amines. yale.edu The synthesis typically involves the addition of a Grignard reagent to a tert-butanesulfinyl aldimine or ketimine, which proceeds with high stereoselectivity. wikipedia.org The auxiliary can then be removed under mild acidic conditions.

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis wikipedia.org

Chiral AuxiliaryKey Features
Evans' OxazolidinonesUsed for stereocontrolled alkylation and aldol (B89426) reactions.
CamphorsultamEffective for controlling stereochemistry in various reactions.
PseudoephedrineUsed as a chiral auxiliary in alkylation reactions.
tert-ButanesulfinamideWidely used for the asymmetric synthesis of a variety of amines. yale.edu

Novel Synthetic Routes and Methodological Innovations for 1,2-Propanediamine, 2-methyl-N1-pentyl-

Recent advances in organic synthesis have led to the development of novel and more efficient methods for the preparation of chiral 1,2-diamines.

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. Catalytic asymmetric synthesis of 1,2-diamines has garnered significant interest due to their importance in various fields. rsc.org

Strategies for the asymmetric synthesis of 1,2-diamines include:

Ring-opening of aziridines: The catalytic aminolysis of meso-aziridines is an efficient method to obtain chiral 1,2-diamines with different substituents on the amino groups. rsc.org

Diamination of alkenes: The direct addition of two amino groups across a double bond can be achieved using various catalytic systems, including those based on palladium, copper, or iron. rsc.org

Reductive coupling reactions: Copper-catalyzed reductive coupling of imines and allenamides has been shown to be a highly stereoselective method for accessing chiral 1,2-diamino synthons. acs.org

Sequential Catalysis: A combination of palladium and rhodium catalysis has been used for the asymmetric synthesis of diamine derivatives from hydroxylamine-derived sulfamate (B1201201) esters. nih.gov

These modern techniques offer powerful alternatives to classical methods, often providing higher enantioselectivity and efficiency in the synthesis of complex chiral diamines like 1,2-Propanediamine, 2-methyl-N1-pentyl-.

Chemo-Enzymatic Approaches to 1,2-Propanediamine, 2-methyl-N1-pentyl-

Chemo-enzymatic synthesis offers a powerful and green alternative to traditional chemical methods for producing chiral amines and diamines. These approaches leverage the high selectivity of enzymes, often combined with chemical steps, to achieve high yields and enantiopurity. For the synthesis of 1,2-Propanediamine, 2-methyl-N1-pentyl-, a plausible chemo-enzymatic route involves the use of transaminases (TAs) or reductive aminases (RedAms).

A potential strategy begins with a suitable keto-precursor which can be enzymatically aminated. For instance, a keto-amine could be reacted with a pentyl amine donor in the presence of a transaminase. Transaminases catalyze the transfer of an amino group from a donor to a ketone or aldehyde acceptor. This method is particularly advantageous for establishing stereocenters with high enantiomeric excess.

Alternatively, a reductive aminase could be employed in a cascade reaction. This approach might start with 2-amino-2-methyl-1-propanol, which is first oxidized to the corresponding aldehyde by an alcohol oxidase. Subsequently, a reductive aminase could catalyze the reductive amination of this aldehyde with pentylamine to yield the target N1-pentylated diamine. Such enzymatic cascades are highly efficient as they can be performed in a one-pot setup, minimizing intermediate purification steps and reducing waste.

While specific enzymatic data for the synthesis of 1,2-Propanediamine, 2-methyl-N1-pentyl- is not extensively documented in publicly available literature, the general applicability of these enzymatic methods to structurally similar diamines is well-established. The selection of the enzyme and the optimization of reaction conditions, such as pH, temperature, and substrate concentrations, are crucial for achieving high conversion and selectivity.

Optimization of Reaction Conditions and Yields for 1,2-Propanediamine, 2-methyl-N1-pentyl- Synthesis

The efficiency and yield of the synthesis of 1,2-Propanediamine, 2-methyl-N1-pentyl- are highly dependent on the careful optimization of various reaction parameters. This section explores the critical roles of catalytic systems and solvent effects in achieving optimal synthetic outcomes.

Catalytic Systems for Efficient Synthesis of 1,2-Propanediamine, 2-methyl-N1-pentyl-

The synthesis of 1,2-Propanediamine, 2-methyl-N1-pentyl- can be approached through the reductive amination of a suitable precursor, such as 2-amino-2-methylpropanal (B8471781) or a related ketone, with pentylamine. Various catalytic systems have been developed for such transformations, offering different levels of efficiency and selectivity.

A key precursor, 2-methyl-1,2-propanediamine, can be synthesized via the catalytic amination of 2-amino-2-methyl-1-propanol. A patented method describes this process using a catalyst under hydrogen pressure. For instance, reacting 2-amino-2-methyl-1-propanol with liquid ammonia in the presence of a Raney nickel catalyst at elevated temperatures and pressures can produce 2-methyl-1,2-propanediamine.

The subsequent N-pentylation of 2-methyl-1,2-propanediamine can be achieved through reductive amination with pentanal. A variety of catalysts can be employed for this step, including both homogeneous and heterogeneous systems. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). Alternatively, catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere is a widely used industrial method.

The choice of catalyst can significantly impact the reaction's selectivity and yield. For instance, while sodium borohydride is a potent reducing agent, it can also reduce the starting aldehyde, leading to side products. Sodium cyanoborohydride and sodium triacetoxyborohydride are generally more selective for the reduction of the intermediate imine.

Below is a table summarizing various catalytic systems that could be applied to the synthesis of 1,2-Propanediamine, 2-methyl-N1-pentyl- via reductive amination of 2-methyl-1,2-propanediamine with pentanal.

Catalyst/Reducing AgentTypical Reaction ConditionsAdvantagesPotential Disadvantages
NaBH₄Methanol (B129727) or Ethanol (B145695), Room TemperatureCost-effective, readily availableCan reduce the starting aldehyde, potential for over-alkylation
NaBH₃CNMethanol, pH 6-7Selective for imine reductionToxicity of cyanide byproducts
NaBH(OAc)₃1,2-Dichloroethane (B1671644) (DCE) or Acetonitrile (B52724), Room TemperatureMild and selective, tolerates a wide range of functional groupsHigher cost, requires anhydrous conditions
H₂/Pd/CEthanol or Methanol, H₂ pressureClean, high yields, scalableRequires specialized high-pressure equipment, potential for catalyst poisoning
H₂/Raney NiEthanol or Methanol, H₂ pressure, elevated temperatureCost-effective for large-scale productionRequires high pressure and temperature, pyrophoric nature of the catalyst

Solvent Effects and Reaction Kinetics in the Synthesis of 1,2-Propanediamine, 2-methyl-N1-pentyl-

In reductive amination reactions, protic solvents like methanol and ethanol are commonly used, especially when employing borohydride reducing agents. These solvents can participate in the reaction mechanism and help to stabilize charged intermediates. However, for reactions using sodium triacetoxyborohydride, aprotic solvents such as 1,2-dichloroethane (DCE), tetrahydrofuran (B95107) (THF), or acetonitrile are often preferred to avoid reaction with the solvent.

The reaction kinetics are also heavily influenced by the solvent. A systematic study on the solvent effect in the reductive amination of ketones revealed that the formation of the imine intermediate and its subsequent hydrogenation are highly dependent on the nature of the solvent. For instance, methanol was identified as an excellent solvent for the reductive amination of ketones as it promoted both the formation of the imine and its subsequent hydrogenation. In contrast, in water, the formation of the imine was less favored, leading to lower yields of the desired amine.

The concentration of reactants and the reaction temperature are other key parameters that affect the reaction kinetics. Higher concentrations and temperatures generally lead to faster reaction rates, but can also promote the formation of side products. Therefore, a careful optimization of these parameters is necessary to achieve the desired balance between reaction speed and selectivity.

The following table outlines the effects of different solvents on reductive amination reactions, which can be extrapolated to the synthesis of the target compound.

SolventTypical Reducing AgentEffect on Reaction
MethanolNaBH₄, NaBH₃CNGood for imine formation and reduction. Can act as a proton source.
EthanolNaBH₄, NaBH₃CNSimilar to methanol, often used for its lower toxicity.
1,2-Dichloroethane (DCE)NaBH(OAc)₃Aprotic, good for reactions sensitive to protic solvents.
Tetrahydrofuran (THF)NaBH(OAc)₃Aprotic, good alternative to chlorinated solvents.
AcetonitrileNaBH(OAc)₃Polar aprotic solvent, can be used for a range of substrates.
WaterEnzymatic reactions, some catalytic hydrogenationsEnvironmentally friendly, but can disfavor imine formation in non-enzymatic reactions.

A comprehensive search for scholarly articles and computational data specifically concerning "1,2-Propanediamine, 2-methyl-N1-pentyl-" (CAS RN: 102769-94-8) has yielded no dedicated theoretical or computational studies matching the detailed requirements of the requested outline. The search results primarily consist of listings by chemical suppliers, which are explicitly excluded, and data on structurally related but different compounds such as 1,2-propanediamine and 2-methyl-1,2-propanediamine. wikipedia.orgnist.govnist.govnist.gov

There are no published papers detailing Density Functional Theory (DFT) studies, Ab Initio calculations, molecular dynamics simulations, conformational analyses, or predicted spectroscopic signatures specifically for 1,2-Propanediamine, 2-methyl-N1-pentyl-.

Due to the absence of specific research data for this exact compound, it is not possible to generate a scientifically accurate article that adheres to the provided outline. Fulfilling the request for detailed research findings, data tables on electronic structure, bonding characteristics, conformational landscapes, energetic minima, and vibrational modes would require fabricating data, which is not permissible.

While general principles of quantum chemical calculations, conformational analysis, and spectroscopic prediction could be discussed, applying them specifically to "1,2-Propanediamine, 2-methyl-N1-pentyl-" without supporting scientific literature would be speculative and would not meet the authoritative and scientifically accurate tone required. Therefore, the requested article cannot be generated.

Theoretical and Computational Investigations of 1,2 Propanediamine, 2 Methyl N1 Pentyl

Advanced Computational Methodologies for Analyzing Substituent Effects on 1,2-Propanediamine, 2-methyl-N1-pentyl-

Due to the absence of specific research on 1,2-Propanediamine, 2-methyl-N1-pentyl-, this section cannot be populated with detailed research findings or data tables as requested. The application of advanced computational methodologies to analyze substituent effects is a common practice in theoretical chemistry. However, without specific studies on the target molecule, any discussion would be hypothetical and would not adhere to the strict requirement of focusing solely on existing research for this compound.

Future computational studies on 1,2-Propanediamine, 2-methyl-N1-pentyl- would be necessary to generate the data required to populate the subsections outlined in the user's request, such as:

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Molecular Dynamics (MD) Simulations

Quantitative Structure-Activity Relationship (QSAR) Studies

Without such dedicated research, a scientifically accurate and detailed analysis as per the requested outline is not possible at this time.

Reactivity and Mechanistic Studies of 1,2 Propanediamine, 2 Methyl N1 Pentyl

Nucleophilic Reactivity of the Amine Centers in 1,2-Propanediamine, 2-methyl-N1-pentyl-

The two amine groups of 1,2-Propanediamine, 2-methyl-N1-pentyl- are expected to exhibit nucleophilic properties, participating in reactions such as alkylation, acylation, and condensation. The relative reactivity of the two nitrogen atoms would be influenced by steric hindrance and the electron-donating effects of the alkyl substituents.

Alkylation and Acylation Reactions Involving 1,2-Propanediamine, 2-methyl-N1-pentyl-

In general, the N-alkylation of amines can be achieved using various alkylating agents, such as alkyl halides or alcohols, often in the presence of a catalyst. For instance, the N-alkylation of 1,2-diaminoethane with alcohols has been demonstrated using a CuO-NiO/γ-Al2O3 catalyst. The mono-N-alkylation of ethylenediamine (B42938) with low-carbon alcohols can result in high yields. However, the yields of tetra-N-alkylation decrease with the increasing molecular volume of the alcohols, indicating a significant steric effect. Palladium-catalyzed N-alkylation reactions also represent a versatile method for these transformations.

Acylation of diamines, typically with acyl chlorides or anhydrides, leads to the formation of amides. The selective mono-acylation of symmetrical diamines can be challenging but has been achieved under specific conditions, for example, by using phenyl esters as acylating agents in the presence of water. For an unsymmetrical diamine like 1,2-Propanediamine, 2-methyl-N1-pentyl-, the less sterically hindered primary amine at the N1 position would be expected to be the primary site of acylation.

Table 1: Predicted Reactivity in Alkylation and Acylation (This table is predictive and not based on experimental data for the specific compound)

Reaction Type Reagent Example Predicted Major Product Influencing Factors
Alkylation Methyl Iodide N1-methyl-N1-pentyl-2-methyl-1,2-propanediamine Steric hindrance at N2

Condensation Reactions of 1,2-Propanediamine, 2-methyl-N1-pentyl-

Condensation reactions of diamines with carbonyl compounds such as aldehydes and ketones are common methods for forming imines and other related structures. For 1,2-diamines, this reaction can lead to the formation of cyclic structures. The reaction of 1,2-diamines with 1,2-dicarbonyl compounds is a well-established route to quinoxaline (B1680401) derivatives. Given the structure of 1,2-Propanediamine, 2-methyl-N1-pentyl-, its reaction with a simple aldehyde would likely involve the more reactive primary amine at the N1 position.

Cyclization Pathways and Heterocyclic Formation from 1,2-Propanediamine, 2-methyl-N1-pentyl-

The 1,2-diamine motif is a key structural element for the synthesis of various nitrogen-containing heterocycles.

Formation of Imidazolidines and Other N-Heterocycles from 1,2-Propanediamine, 2-methyl-N1-pentyl-

The reaction of 1,2-diamines with aldehydes or ketones is a classical method for the synthesis of imidazolidines. This condensation reaction is typically reversible. For 1,2-Propanediamine, 2-methyl-N1-pentyl-, reaction with an aldehyde would be expected to yield a 1-pentyl-4,4-dimethylimidazolidine derivative. The steric hindrance around the N2-amine due to the two methyl groups at the 2-position could influence the stability and ease of formation of the imidazolidine (B613845) ring.

Ring-Closing Reactions Involving 1,2-Propanediamine, 2-methyl-N1-pentyl-

Intramolecular N-arylation, catalyzed by palladium, is a method used to synthesize fused heterocyclic compounds from 1,2-diamines. This suggests that if appropriate functional groups were present on the pentyl chain of 1,2-Propanediamine, 2-methyl-N1-pentyl-, intramolecular cyclization could be a viable pathway to form larger heterocyclic rings.

Oxidative and Reductive Transformations of 1,2-Propanediamine, 2-methyl-N1-pentyl-

The amine functional groups are susceptible to both oxidation and reduction, depending on the reaction conditions and the specific reagents used.

The oxidative cleavage of C-N bonds in N-alkylamines is a known transformation, although it can be challenging and often competes with other oxidation reactions. For 1,2-Propanediamine, 2-methyl-N1-pentyl-, such a reaction could potentially lead to the cleavage of the pentyl group or fragmentation of the diamine backbone. For example, 1,2-diamines can undergo oxidative cleavage in the presence of BF3·OEt2 and oxygen to yield imines.

Reductive transformations could include the reduction of any imines formed from condensation reactions back to the corresponding saturated diamines. Furthermore, if the diamine were to be converted into an amide, the amide carbonyl group could be reduced to a methylene (B1212753) group, providing a route to further alkylated diamines.

Table 2: List of Compounds Mentioned

Compound Name
1,2-Propanediamine, 2-methyl-N1-pentyl-
1,2-Propanediamine
2-Methyl-1,2-propanediamine
1,2-Diaminoethane (Ethylenediamine)
Quinoxaline
Imidazolidine
N1-methyl-N1-pentyl-2-methyl-1,2-propanediamine
N1-acetyl-N1-pentyl-2-methyl-1,2-propanediamine

Reaction Kinetics and Thermodynamic Profiles of 1,2-Propanediamine, 2-methyl-N1-pentyl- Transformations

No experimental or computational data on the reaction rates, activation energies, or thermodynamic parameters (enthalpy, entropy, Gibbs free energy) for transformations involving 1,2-Propanediamine, 2-methyl-N1-pentyl- are available in the public domain. Such studies are crucial for understanding the feasibility, spontaneity, and speed of chemical reactions involving this compound. Without this foundational information, a quantitative description of its reactivity remains elusive.

Mechanistic Investigations of Electrophilic Aromatic Substitution Reactions Involving 1,2-Propanediamine, 2-methyl-N1-pentyl- Derivatives

There is no documented research into the mechanistic pathways of electrophilic aromatic substitution reactions where derivatives of 1,2-Propanediamine, 2-methyl-N1-pentyl- act as reactants, intermediates, or catalysts. Investigations into reaction intermediates, transition states, and the influence of substituents on the aromatic ring are fundamental to elucidating reaction mechanisms. The lack of such studies for this specific compound means that its role and behavior in these critical organic reactions have not been characterized.

In the interest of maintaining scientific integrity and accuracy, it is not possible to generate speculative or unverified content. The development of a comprehensive article on the reactivity and mechanistic studies of 1,2-Propanediamine, 2-methyl-N1-pentyl- must await future research and publication of relevant data by the scientific community.

Coordination Chemistry and Ligand Applications of 1,2 Propanediamine, 2 Methyl N1 Pentyl

Chelation Behavior of 1,2-Propanediamine, 2-methyl-N1-pentyl- with Transition Metal Ions

The chelation of 1,2-Propanediamine, 2-methyl-N1-pentyl- with transition metal ions is governed by the presence of two nitrogen donor atoms, which allows it to act as a chelating ligand, and by the steric and electronic effects of its alkyl substituents.

Bidentate Ligand Properties of 1,2-Propanediamine, 2-methyl-N1-pentyl-

Like other vicinal diamines, 1,2-Propanediamine, 2-methyl-N1-pentyl- is expected to function as a bidentate ligand, coordinating to a central metal ion through the lone pairs of electrons on its two nitrogen atoms. This coordination results in the formation of a stable five-membered chelate ring. The stability of such complexes is significantly enhanced by the chelate effect, which is the increased stability of complexes with multidentate ligands compared to those with comparable monodentate ligands. chemguide.co.uk This effect is primarily due to a favorable entropy change upon chelation, as one bidentate ligand displaces two monodentate solvent molecules. chemguide.co.uk

The structure of 1,2-Propanediamine, 2-methyl-N1-pentyl- includes two key substituents that influence its coordination properties: a methyl group at the C2 position of the propane backbone and a pentyl group on one of the nitrogen atoms (N1).

N1-pentyl group: The long-chain pentyl group attached to one of the nitrogen atoms adds significant steric bulk. This can hinder the approach of other ligands to the metal center and may also influence the stability of the complex. The electron-donating inductive effect of the alkyl group can also increase the basicity of the nitrogen atom, potentially strengthening the metal-nitrogen bond.

Stoichiometry and Stability of Metal-1,2-Propanediamine, 2-methyl-N1-pentyl- Complexes

The stoichiometry of complexes formed between transition metals and bidentate diamine ligands is typically 1:1, 1:2, or 1:3 (metal:ligand), leading to complexes such as [M(L)]n+, [M(L)2]n+, and [M(L)3]n+, where 'L' represents the diamine ligand. The preferred stoichiometry depends on the metal ion, its preferred coordination number, and the steric properties of the ligand. For instance, octahedral metal ions like Ni(II) and Co(II) can form tris-chelate complexes, [M(L)3]2+, with less bulky diamines. However, the significant steric hindrance from the N-pentyl and C-methyl groups in 1,2-Propanediamine, 2-methyl-N1-pentyl- may prevent the formation of such tris-chelate complexes, favoring bis- or mono-chelate species instead. acs.orgresearchgate.net

The stability of these complexes is quantified by their stability constants (log K). The stability of metal-diamine complexes is known to be sensitive to steric effects. Increasing the size of alkyl substituents on the nitrogen or carbon atoms of the diamine backbone generally leads to a decrease in the stability of the complex due to steric repulsion. acs.orgacs.org This trend is particularly pronounced in complexes with metal ions that have smaller ionic radii.

The table below illustrates the general effect of N-alkylation on the stability constants of copper(II) and nickel(II) complexes with substituted ethylenediamines, which serves as an analogue for the expected behavior of 1,2-Propanediamine, 2-methyl-N1-pentyl- complexes.

LigandMetal Ionlog K₁log K₂
Ethylenediamine (B42938)Cu(II)10.489.07
N-methylethylenediamineCu(II)10.088.33
N-ethylethylenediamineCu(II)9.817.93
N,N'-dimethylethylenediamineCu(II)9.657.13
EthylenediamineNi(II)7.326.05
N-methylethylenediamineNi(II)6.855.05
N-ethylethylenediamineNi(II)6.514.53
N,N'-dimethylethylenediamineNi(II)5.953.95

Data is illustrative and sourced from studies on N-alkylated ethylenediamines to show general trends. acs.org

Synthesis and Characterization of Metal Complexes Containing 1,2-Propanediamine, 2-methyl-N1-pentyl-

The synthesis and structural elucidation of metal complexes are fundamental to understanding their chemical properties and potential applications.

Methods for Synthesizing Coordination Compounds of 1,2-Propanediamine, 2-methyl-N1-pentyl-

Coordination compounds of 1,2-Propanediamine, 2-methyl-N1-pentyl- can be synthesized through straightforward methods, typically involving the direct reaction of the ligand with a metal salt in a suitable solvent.

A general synthetic procedure would involve:

Dissolving the metal salt (e.g., chloride, nitrate, or acetate salts of transition metals like Cu(II), Ni(II), Pd(II), or Pt(II)) in a solvent such as ethanol (B145695), methanol (B129727), or water.

Adding a stoichiometric amount of the 1,2-Propanediamine, 2-methyl-N1-pentyl- ligand to the metal salt solution, often dropwise with stirring.

The reaction mixture may be heated or refluxed to ensure the completion of the reaction.

Upon cooling, the resulting metal complex often precipitates out of the solution and can be isolated by filtration, washed with a suitable solvent to remove any unreacted starting materials, and then dried. nih.gov

The choice of solvent, reaction temperature, and stoichiometry can be adjusted to control the formation of the desired complex.

Spectroscopic and Diffraction Techniques for Structure Elucidation of Complexes of 1,2-Propanediamine, 2-methyl-N1-pentyl-

A variety of analytical techniques are employed to characterize the structure and bonding in metal complexes of diamine ligands.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. Key vibrational bands to monitor include the N-H stretching and bending frequencies, which are expected to shift upon coordination. The appearance of new, low-frequency bands can often be attributed to the M-N stretching vibrations. kpi.ua

UV-Visible (UV-Vis) Spectroscopy: This technique is particularly useful for complexes of d-block transition metals as it provides information about the electronic transitions between d-orbitals. The position and intensity of the absorption bands can help in determining the coordination geometry of the metal center (e.g., octahedral, square planar, or tetrahedral). rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to characterize diamagnetic complexes. The chemical shifts of the ligand's protons and carbons will change upon coordination to the metal center, providing evidence of complex formation and information about the structure of the complex in solution. thenucleuspak.org.pk

The table below summarizes the expected spectroscopic signatures for a hypothetical transition metal complex of 1,2-Propanediamine, 2-methyl-N1-pentyl-.

TechniqueExpected Observations for [M(1,2-Propanediamine, 2-methyl-N1-pentyl-)Cl₂]
FT-IR (cm⁻¹)Shift in N-H stretching and bending vibrations. Appearance of new bands in the low-frequency region (e.g., 400-600 cm⁻¹) corresponding to M-N stretching.
UV-Vis (nm)d-d transition bands in the visible region, characteristic of the metal ion and its coordination geometry (e.g., for Cu(II) complexes, a broad band around 600-700 nm).
¹H NMR (ppm)For diamagnetic complexes, downfield or upfield shifts of the -CH₂-, -CH-, and -NH₂ protons of the ligand upon coordination.

Catalytic Applications of Metal-1,2-Propanediamine, 2-methyl-N1-pentyl- Complexes in Organic Synthesis

While there is no specific research on the catalytic applications of 1,2-Propanediamine, 2-methyl-N1-pentyl- complexes, the broader class of transition metal-diamine complexes is known to be effective in various catalytic transformations. The steric and electronic properties imparted by the N-pentyl and C-methyl substituents would be expected to influence the catalytic activity and selectivity of such complexes.

Potential catalytic applications include:

Cross-Coupling Reactions: Palladium complexes with N-donor ligands are widely used as catalysts in C-C and C-N bond-forming reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. chemrxiv.orgrsc.orgmdpi.com The steric bulk of the 1,2-Propanediamine, 2-methyl-N1-pentyl- ligand could potentially enhance the stability and activity of a palladium catalyst in these reactions.

Polymerization: Iron and nickel complexes supported by diamine ligands have been investigated as catalysts for olefin polymerization. The ligand architecture plays a crucial role in determining the activity of the catalyst and the properties of the resulting polymer. nsf.gov

Asymmetric Catalysis: Chiral diamine ligands are extensively used in asymmetric catalysis. Since 1,2-Propanediamine, 2-methyl-N1-pentyl- is a chiral molecule, its enantiomerically pure forms could be used to synthesize chiral metal complexes for applications in asymmetric synthesis, such as asymmetric hydrogenation or epoxidation.

The specific performance of a metal-1,2-Propanediamine, 2-methyl-N1-pentyl- complex in any catalytic application would need to be determined experimentally, with the ligand's unique steric and electronic profile likely leading to distinct catalytic behavior. researchgate.net

Asymmetric Catalysis Mediated by 1,2-Propanediamine, 2-methyl-N1-pentyl- Metal Complexes

There is currently no available scientific literature detailing the use of metal complexes of 1,2-Propanediamine, 2-methyl-N1-pentyl- in asymmetric catalysis. The potential for such applications can be inferred from the extensive research on other chiral diamine ligands, but no specific data exists for this compound.

Ligand Design Principles for Enhanced Catalytic Activity with 1,2-Propanediamine, 2-methyl-N1-pentyl-

The principles for designing enhanced catalytic systems often involve modifying the steric and electronic properties of the ligand. For 1,2-Propanediamine, 2-methyl-N1-pentyl-, this would involve theoretical studies and experimental synthesis of derivatives to understand how changes in its structure would impact its coordination to a metal center and the subsequent catalytic performance. However, no such studies have been published.

Role of 1,2-Propanediamine, 2-methyl-N1-pentyl- in Materials Science and Polymer Chemistry

Integration of 1,2-Propanediamine, 2-methyl-N1-pentyl- into Polymer Architectures

The bifunctional nature of diamines allows them to be incorporated into polymer chains, for example, through the formation of polyamides or polyureas. While this is a general principle, there are no specific examples in the scientific literature of 1,2-Propanediamine, 2-methyl-N1-pentyl- being used in the synthesis of polymers.

Precursor for Advanced Materials through Coordination Assembly with 1,2-Propanediamine, 2-methyl-N1-pentyl-

Coordination assembly is a powerful technique for the construction of advanced materials such as metal-organic frameworks (MOFs). The suitability of 1,2-Propanediamine, 2-methyl-N1-pentyl- as a building block for such materials has not been investigated.

Derivatization Chemistry and Functionalization of 1,2 Propanediamine, 2 Methyl N1 Pentyl

Synthesis of Substituted Derivatives of 1,2-Propanediamine, 2-methyl-N1-pentyl-

The presence of two amine functionalities in 1,2-Propanediamine, 2-methyl-N1-pentyl- allows for a range of derivatization reactions, including N-alkylation, N-acylation, and the formation of amides and imines.

N-Alkylation and N-Acylation of 1,2-Propanediamine, 2-methyl-N1-pentyl-

N-alkylation introduces alkyl groups onto the nitrogen atoms of the diamine. This can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. The relative reactivity of the primary and secondary amines can be influenced by the reaction conditions and the nature of the alkylating agent. For instance, sterically bulky alkylating agents may preferentially react with the less hindered primary amine. A general Ru(II)-catalyzed N-alkylation of amines using alcohols has been reported, which could be applicable to 1,2-Propanediamine, 2-methyl-N1-pentyl- nih.govacs.org.

N-acylation involves the reaction of the diamine with acylating agents such as acyl chlorides or anhydrides to form amides. This reaction is typically robust and can be performed under various conditions. The resulting amides are important intermediates in the synthesis of a wide range of compounds. The use of benzotriazole chemistry provides a greener approach for N-acylation of amines in water, which could be a viable method for this specific diamine mdpi.com.

Reaction TypeReagentsPotential Products
N-AlkylationAlkyl halides, Aldehydes/Ketones (reductive amination), Alcohols (catalytic)Mono- or di-alkylated diamines
N-AcylationAcyl chlorides, Anhydrides, Carboxylic acids (with coupling agents)Mono- or di-acylated diamines (amides)

Formation of Amide and Imine Derivatives from 1,2-Propanediamine, 2-methyl-N1-pentyl-

Amide derivatives are readily formed through the N-acylation reactions described above. The synthesis of amides directly from carboxylic acids and amines can also be achieved using dehydrating agents or catalysts. Boron-based reagents have been shown to be effective for direct amidation reactions acs.org.

Imine derivatives, or Schiff bases, are formed by the condensation of the primary amine group of 1,2-Propanediamine, 2-methyl-N1-pentyl- with an aldehyde or a ketone. This reaction is typically reversible and acid-catalyzed. The formation of an imine at the primary amine is generally favored over the secondary amine due to steric hindrance. Imines are versatile intermediates in organic synthesis and can be reduced to form secondary amines.

Exploration of Chemoselectivity in Derivatization of 1,2-Propanediamine, 2-methyl-N1-pentyl-

A key aspect of the derivatization of 1,2-Propanediamine, 2-methyl-N1-pentyl- is the potential for chemoselectivity. The primary and secondary amine groups exhibit different reactivities, which can be exploited to achieve selective functionalization. The primary amine is generally more nucleophilic and less sterically hindered than the secondary amine, making it more reactive towards many electrophiles.

Factors influencing chemoselectivity include:

Steric Hindrance: Bulky reagents will preferentially react at the less hindered primary amine.

Electronic Effects: The electron-donating pentyl group on the secondary amine may slightly increase its basicity but also adds steric bulk.

Reaction Conditions: Temperature, solvent, and the nature of the catalyst can all influence the selectivity of a reaction. For example, imidazole-catalyzed monoacylation of symmetrical diamines has been reported and could potentially be adapted for selective acylation acs.org.

Preparation of Macrocyclic and Polymeric Ligands Incorporating 1,2-Propanediamine, 2-methyl-N1-pentyl- Subunits

The difunctional nature of 1,2-Propanediamine, 2-methyl-N1-pentyl- makes it an excellent building block for the synthesis of macrocycles and polymers.

Macrocyclic ligands can be prepared through the reaction of the diamine with a difunctional electrophile, such as a diacyl chloride or a dialdehyde. The condensation of diamines with dialdehydes to form macrocyclic imines is a common strategy, often utilizing a metal ion as a template to direct the cyclization. These macrocyclic imines can then be reduced to the corresponding macrocyclic amines nih.gov.

Polymeric ligands can be synthesized by reacting 1,2-Propanediamine, 2-methyl-N1-pentyl- with difunctional monomers. For example, polyamides can be formed by the reaction with dicarboxylic acids or their derivatives. A direct synthesis of polyamides from diols and diamines using a ruthenium catalyst has been demonstrated, which could be applied to this system nih.gov. Chiral polymeric diamine ligands have also been developed for use in asymmetric catalysis nih.govacs.org.

Polymer/Macrocycle TypeMonomersLinkage
Macrocyclic ImineDiamine + DialdehydeImine
Macrocyclic AmideDiamine + Diacyl ChlorideAmide
PolyamideDiamine + Dicarboxylic AcidAmide
PolyamineDiamine + DihalideAmine

Functionalization Strategies for Tailoring Reactivity of 1,2-Propanediamine, 2-methyl-N1-pentyl- Derivatives

Once derivatized, the resulting products can be further functionalized to tailor their properties and reactivity. For example, an amide derivative could be reduced to an amine, or an imine could be hydrolyzed back to the amine and aldehyde.

Functionalization can also be introduced via the pentyl group or the methyl group on the propanediamine backbone, although this is generally more challenging than reacting at the amine positions. Strategies for the functionalization of derivatives often involve the introduction of protecting groups to allow for selective reactions at other sites in the molecule. The choice of derivatization and subsequent functionalization strategy depends on the desired final product and its intended application.

Advanced Analytical Methodologies for 1,2 Propanediamine, 2 Methyl N1 Pentyl

Chromatographic Separation Techniques for 1,2-Propanediamine, 2-methyl-N1-pentyl-

Chromatographic methods are fundamental for separating 1,2-Propanediamine, 2-methyl-N1-pentyl- from complex matrices. Due to the chemical nature of amines, specific considerations in method development are required to achieve optimal separation and detection.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like 1,2-Propanediamine, 2-methyl-N1-pentyl-. However, the analysis of amines by GC can be challenging due to their polarity and basicity, which can lead to peak tailing and adsorption on standard columns. labrulez.com

To overcome these issues, method development for this compound typically involves the use of specialized columns and conditions. Alkaline-treated solid supports or columns with a basic stationary phase are often employed to minimize interactions with the active sites on the column. oup.com For instance, a column packing of Carbopack B coated with 4% Carbowax 20M and 0.8% potassium hydroxide (B78521) has been shown to be effective for separating methylamines in aqueous solutions. labrulez.com

Temperature programming is another critical parameter. A typical temperature program might start at a lower temperature to allow for the elution of more volatile components, followed by a ramp to a higher temperature to elute the target analyte and other less volatile compounds. For example, a temperature program could be: initial temperature of 120°C, ramped at 20°C/min to a final temperature of 240°C. bre.com The injector and detector temperatures are also optimized, often set around 270°C, to ensure efficient vaporization and detection. bre.com

Table 1: Illustrative GC Method Parameters for Amine Analysis

Parameter Value
Column HP-INNOWax Capillary Column nih.gov
Injector Temperature 270°C bre.com
Detector Temperature 270°C (FID) bre.com
Initial Oven Temperature 120°C bre.com
Final Oven Temperature 240°C bre.com
Temperature Rate 20°C/min bre.com
Carrier Gas Helium or Hydrogen bre.com
Detector Flame Ionization Detector (FID) or Nitrogen Chemiluminescence Detector (NCD) nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) offers a versatile alternative for the analysis of 1,2-Propanediamine, 2-methyl-N1-pentyl-, especially when dealing with less volatile derivatives or when derivatization is employed to enhance detection. thermoscientific.fr

A significant challenge in the HPLC analysis of aliphatic amines is their lack of a strong chromophore, which makes UV detection difficult. sigmaaldrich.com To address this, pre-column derivatization is a common strategy. thermoscientific.frsigmaaldrich.com Reagents such as o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and phenylisothiocyanate (PITC) react with primary and secondary amines to form highly UV-absorbent or fluorescent derivatives. thermoscientific.frpsu.edu

Reversed-phase HPLC is the most common mode of separation for these derivatives. A C18 column is frequently used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and a buffer. sigmaaldrich.compsu.edu Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve good separation of a mixture of derivatized amines. psu.edu

For example, a method could utilize a C18 column with a gradient of acetonitrile and water. The detection is then carried out using a UV or fluorescence detector at the appropriate wavelength for the chosen derivative. psu.edu

Table 2: Example HPLC Derivatization and Separation Parameters

Parameter Description
Derivatization Reagent Phenyl isothiocyanate (PITC) psu.edu
Reaction Conditions Sodium hydrogencarbonate–carbonate medium at 40°C for 15 min psu.edu
Column C18, 25 cm x 4.6 mm, 5 µm particle size psu.edu
Mobile Phase Acetonitrile-water gradient psu.edu
Flow Rate 1.0 mL/min sigmaaldrich.com
Detection UV at 240 nm psu.edu

Spectroscopic Characterization Techniques Applied to 1,2-Propanediamine, 2-methyl-N1-pentyl-

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H and ¹³C NMR would provide detailed information about the carbon and proton environments in 1,2-Propanediamine, 2-methyl-N1-pentyl-.

In the ¹H NMR spectrum, distinct signals would be expected for the protons on the pentyl group, the methyl group at the 2-position, the methylene (B1212753) and methine protons of the propanediamine backbone, and the amine protons. The chemical shifts of these protons are influenced by their local electronic environment. nih.gov For instance, protons adjacent to the nitrogen atoms would be deshielded and appear at a higher chemical shift. The coupling patterns (splitting of signals) would reveal the connectivity of the protons.

The ¹³C NMR spectrum would show a unique signal for each carbon atom in a different chemical environment. libretexts.org The chemical shifts would be indicative of the type of carbon (e.g., CH₃, CH₂, CH) and its proximity to the electronegative nitrogen atoms. For example, carbons directly bonded to nitrogen would appear at a higher chemical shift (downfield) compared to the other aliphatic carbons. libretexts.org

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for 1,2-Propanediamine, 2-methyl-N1-pentyl-

Carbon Environment Predicted Chemical Shift (ppm)
C=O (in ketones) 205 - 220 libretexts.org
C=O (in aldehydes) 190 - 200 libretexts.org
C in aromatic rings 125 - 150 libretexts.org
RCH₂OH 50 - 65 libretexts.org
RCH₂NH₂ 37 - 45 libretexts.org
R₃CH 25 - 35 libretexts.org
R₂CH₂ 16 - 25 libretexts.org
RCH₃ 10 - 15 libretexts.org

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. edinst.com These techniques are excellent for identifying the functional groups present in 1,2-Propanediamine, 2-methyl-N1-pentyl-.

The IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the primary and secondary amine groups. N-H stretching vibrations typically appear in the region of 3300-3500 cm⁻¹. The spectrum would also exhibit C-H stretching vibrations for the alkyl groups around 2850-2960 cm⁻¹ and N-H bending vibrations around 1590-1650 cm⁻¹.

Raman spectroscopy, which relies on changes in polarizability, would also be sensitive to the vibrations of the carbon backbone. photothermal.com While N-H bonds can be observed, C-C and C-H bonds often give strong Raman signals. mt.com The combination of IR and Raman spectra provides a more complete vibrational analysis of the molecule. triprinceton.org

Table 4: Key Expected Vibrational Frequencies

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
N-H (Amine) Stretching 3300-3500
C-H (Alkyl) Stretching 2850-2960
N-H (Amine) Bending 1590-1650
C-N Stretching 1000-1250

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. libretexts.org For 1,2-Propanediamine, 2-methyl-N1-pentyl-, electron ionization (EI) would likely be used to generate a molecular ion (M⁺) and various fragment ions. wikipedia.org

The mass of the molecular ion would confirm the molecular weight of the compound. The fragmentation pattern is highly dependent on the structure of the molecule and can be used for its identification. libretexts.org For aliphatic amines, a common fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.eduyoutube.com This results in the formation of a stable, nitrogen-containing cation. youtube.com The largest alkyl group is preferentially lost in this process. miamioh.edu

The mass spectrum would likely show a base peak corresponding to the most stable fragment ion. By analyzing the mass-to-charge ratios (m/z) of the fragment ions, the structure of the original molecule can be pieced together.

X-ray Diffraction (XRD) for Single Crystal Structure Determination of 1,2-Propanediamine, 2-methyl-N1-pentyl- and its Salts/Complexes

X-ray diffraction (XRD) on single crystals stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and crystallographic symmetry, offering unequivocal structural proof. For a molecule like 1,2-Propanediamine, 2-methyl-N1-pentyl-, obtaining a single crystal structure would be invaluable for understanding its conformational preferences and intermolecular interactions.

The process begins with the growth of a high-quality single crystal of the compound, its salt (e.g., hydrochloride or tartrate), or a metal complex. This crystal is then mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected by a detector, and the data is processed to generate an electron density map, from which the atomic positions can be determined.

A successful crystallographic analysis of 1,2-Propanediamine, 2-methyl-N1-pentyl- would yield a detailed crystallographic information file (CIF), containing key parameters. While specific experimental data for this compound is not publicly available, a hypothetical dataset is presented in Table 1 to illustrate the expected outcomes of such an analysis.

Table 1: Hypothetical Crystallographic Data for 1,2-Propanediamine, 2-methyl-N1-pentyl- Hydrochloride

Parameter Hypothetical Value
Chemical Formula C9H23ClN2
Formula Weight 194.75 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123(4)
b (Å) 8.456(2)
c (Å) 15.789(6)
β (°) 98.76(1)
Volume (ų) 1334.5(7)
Z (molecules/unit cell) 4
Calculated Density (g/cm³) 1.215
R-factor (%) 4.5

This data would allow for the precise determination of the molecule's solid-state conformation, including the torsion angles of the flexible pentyl and propanediamine fragments. Furthermore, the analysis of its salts or complexes would reveal how the diamine interacts with counter-ions or metal centers through hydrogen bonding and coordination, which is crucial for its application in coordination chemistry and materials science.

Advanced hyphenated techniques for complex mixture analysis involving 1,2-Propanediamine, 2-methyl-N1-pentyl-

In real-world applications, 1,2-Propanediamine, 2-methyl-N1-pentyl- is likely to be present in complex mixtures, such as reaction workups, formulated products, or environmental samples. Advanced hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the selective and sensitive analysis of the target analyte in such matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique well-suited for the analysis of volatile and semi-volatile compounds like 1,2-Propanediamine, 2-methyl-N1-pentyl-. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides mass information for identification and quantification. The electron ionization (EI) mass spectrum of 1,2-Propanediamine, 2-methyl-N1-pentyl- would be expected to show characteristic fragment ions resulting from the cleavage of C-C and C-N bonds.

For non-volatile derivatives or in cases where higher resolution separation is needed, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. A reversed-phase high-performance liquid chromatography (HPLC) system could separate 1,2-Propanediamine, 2-methyl-N1-pentyl- from other components, followed by detection using an electrospray ionization (ESI) mass spectrometer. ESI would typically produce a protonated molecule [M+H]⁺, allowing for unambiguous molecular weight determination.

Table 2 presents a hypothetical summary of the analytical parameters for a GC-MS method developed for the analysis of 1,2-Propanediamine, 2-methyl-N1-pentyl-.

Table 2: Hypothetical GC-MS Parameters for the Analysis of 1,2-Propanediamine, 2-methyl-N1-pentyl-

Parameter Hypothetical Condition
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C
Oven Program 80 °C (2 min), then 10 °C/min to 280 °C
Carrier Gas Helium, 1.0 mL/min
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range (m/z) 40-300
Retention Time (min) 9.8
Key Fragment Ions (m/z) 58, 85, 100, 129

The use of these advanced hyphenated techniques would enable not only the identification and quantification of 1,2-Propanediamine, 2-methyl-N1-pentyl- in complex mixtures but also the characterization of related impurities and degradation products, providing a complete picture of the sample's composition.

Environmental Transformation and Fate of 1,2 Propanediamine, 2 Methyl N1 Pentyl Chemical Aspects

Degradation Pathways of 1,2-Propanediamine, 2-methyl-N1-pentyl- in Abiotic Environmental Systems

Specific degradation pathways for 1,2-Propanediamine, 2-methyl-N1-pentyl- in abiotic environmental systems have not been documented in available scientific research. General principles of environmental chemistry suggest that, as an aliphatic diamine, it would be susceptible to several degradation processes. However, without experimental data, the rates and products of these reactions remain speculative for this particular compound.

Hydrolysis and Photolysis of 1,2-Propanediamine, 2-methyl-N1-pentyl-

No specific studies on the hydrolysis or photolysis of 1,2-Propanediamine, 2-methyl-N1-pentyl- were found. Aliphatic amines are generally resistant to hydrolysis under typical environmental pH and temperature conditions. Photolysis could potentially occur through direct absorption of UV radiation or indirect photo-oxidation involving reactive species like hydroxyl radicals. However, the photochemical reactivity of this specific compound has not been investigated.

Oxidation Reactions of 1,2-Propanediamine, 2-methyl-N1-pentyl- in Aquatic Environments

Data on the oxidation reactions of 1,2-Propanediamine, 2-methyl-N1-pentyl- in aquatic environments are not available. In principle, the amino groups of the molecule would be susceptible to oxidation by various environmental oxidants, such as hydroxyl radicals, ozone, and chlorine (in treated waters). The presence of a tertiary carbon atom could also influence oxidation pathways. The products of such reactions would likely include aldehydes, ketones, and smaller organic acids, but this has not been experimentally verified for this compound.

Adsorption and Desorption Phenomena of 1,2-Propanediamine, 2-methyl-N1-pentyl- in Environmental Matrices

There is no available research on the adsorption and desorption behavior of 1,2-Propanediamine, 2-methyl-N1-pentyl- in environmental matrices such as soil, sediment, or sludge. The behavior of amines in the environment is often governed by their pKa values and the pH of the surrounding medium. As a diamine, this compound would likely exist in a protonated, cationic form in most natural waters and soils, which would favor adsorption to negatively charged surfaces of clay minerals and organic matter. However, without specific experimental data, parameters like the soil organic carbon-water (B12546825) partitioning coefficient (Koc) cannot be determined.

Potential for Environmental Sequestration and Remediation Methodologies for 1,2-Propanediamine, 2-methyl-N1-pentyl- Contamination (focus on chemical degradation)

Due to the lack of information on the environmental fate and behavior of 1,2-Propanediamine, 2-methyl-N1-pentyl-, no specific remediation methodologies focusing on its chemical degradation have been developed. In general, remediation strategies for amine-contaminated sites can include advanced oxidation processes (AOPs) that generate highly reactive radicals to break down the contaminant. However, the efficacy and specific application of such technologies for this compound are unknown.

Future Directions and Emerging Research Avenues for 1,2 Propanediamine, 2 Methyl N1 Pentyl

Exploration of New Synthetic Paradigms for 1,2-Propanediamine, 2-methyl-N1-pentyl- Analogs

The development of efficient and stereoselective synthetic routes is paramount for accessing novel analogs of 1,2-Propanediamine, 2-methyl-N1-pentyl-. While traditional methods for diamine synthesis exist, future research will likely focus on more advanced, atom-economical, and sustainable catalytic strategies. rsc.org

Key research avenues include:

Catalytic Asymmetric Synthesis: There is a growing interest in developing catalytic methods for producing enantioenriched 1,2-diamines. rsc.org Future work could adapt existing strategies, such as the catalytic aminolysis of meso-aziridines or the diamination of alkenes, for the synthesis of analogs of 1,2-Propanediamine, 2-methyl-N1-pentyl-. rsc.org These methods often employ transition metal catalysts with chiral ligands to control stereochemistry. nih.gov

C-H Amination: Direct C-H amination reactions represent a highly efficient approach to forming C-N bonds, avoiding the need for pre-functionalized substrates. Research into intramolecular nitrene C-H insertion or similar C-H functionalization strategies could provide novel pathways to synthesize structurally diverse analogs. rsc.org

Reductive Coupling Reactions: Asymmetric reductive coupling of imines is another powerful tool for the diastereoselective and enantioselective formation of chiral vicinal diamines. nih.gov Exploring this methodology could enable the synthesis of a library of analogs with varied substitution patterns on the diamine backbone.

Flow Chemistry: The application of continuous flow technologies can offer significant advantages in terms of safety, scalability, and reaction optimization for the synthesis of fine chemicals. Developing flow-based synthetic routes for 1,2-Propanediamine, 2-methyl-N1-pentyl- and its analogs could facilitate their production for industrial applications.

Table 1: Comparison of Modern Synthetic Strategies for Chiral 1,2-Diamine Analogs
Synthetic StrategyGeneral DescriptionPotential Advantages for Analog SynthesisKey Challenges
Asymmetric Ring-Opening of AziridinesCatalytic opening of prochiral aziridines with nitrogen nucleophiles to yield chiral 1,2-diamines. rsc.orgHigh enantioselectivity, access to differentially substituted diamines.Availability of substituted aziridine (B145994) precursors.
Catalytic Diamination of AlkenesDirect addition of two amino groups across a double bond, often using transition metal catalysts. rsc.orgHigh atom economy, direct conversion of simple starting materials.Control of regio- and stereoselectivity.
Aza-Henry (Nitro-Mannich) ReactionNucleophilic addition of a nitroalkane to an imine, followed by reduction of the nitro group. rsc.orgFormation of a C-C bond and introduction of a nitrogen functionality simultaneously.Requires a subsequent reduction step.
Asymmetric Reductive Coupling of IminesCoupling of two different imine molecules in the presence of a chiral catalyst and a reducing agent. nih.govAllows for the synthesis of highly substituted and unsymmetrical 1,2-diamines. organic-chemistry.orgControl of homocoupling vs. cross-coupling.

Advanced Spectroscopic Probes for In Situ Reaction Monitoring of 1,2-Propanediamine, 2-methyl-N1-pentyl-

To optimize synthetic routes and gain deeper mechanistic insights, the use of advanced in-situ spectroscopic techniques is crucial. Real-time monitoring of reactions involving 1,2-Propanediamine, 2-methyl-N1-pentyl- can provide valuable data on reaction kinetics, intermediate formation, and catalyst behavior. mt.com

Future research should focus on the implementation of:

In-Situ FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful for tracking changes in functional groups during a reaction. rsc.orgresearchgate.net Attenuated Total Reflectance (ATR)-FTIR probes can be directly immersed into the reaction mixture, providing real-time concentration profiles of reactants, intermediates, and products. rsc.org Raman spectroscopy is particularly advantageous for monitoring reactions in aqueous media and for studying catalyst speciation. rsc.orgresearchgate.net

In-Situ NMR Spectroscopy: NMR provides detailed structural information, making it an invaluable tool for identifying transient intermediates and elucidating complex reaction mechanisms. rsc.orgnih.gov The development of flow-NMR setups and specialized pulse sequences can enable the monitoring of faster reactions. nih.govrsc.org

Process Analytical Technology (PAT): Integrating these in-situ spectroscopic methods into a PAT framework will allow for automated reaction control and optimization. mdpi.com By correlating real-time spectral data with reaction performance, it is possible to develop robust processes for the synthesis and application of 1,2-Propanediamine, 2-methyl-N1-pentyl-.

Table 2: Applicability of In-Situ Spectroscopic Probes for Reaction Monitoring
Spectroscopic TechniqueType of Information ProvidedAdvantages for Monitoring Diamine ReactionsLimitations
FTIR SpectroscopyConcentration of species with IR-active functional groups (e.g., N-H, C-N). rsc.orgHigh sensitivity, rapid data acquisition, wide availability of probes. rsc.orgStrong solvent absorption can interfere; water is a strong absorber.
Raman SpectroscopyInformation on molecular vibrations, particularly for non-polar bonds and symmetric vibrations. rsc.orgLess interference from water, suitable for aqueous systems and slurries. researchgate.netWeaker signal (Raman scattering is inefficient), potential for fluorescence interference. spectroscopyonline.com
NMR SpectroscopyDetailed structural information, identification of intermediates, and kinetic data. nih.govUnambiguous identification of species, provides mechanistic insights. rsc.orgLower sensitivity, longer acquisition times, requires specialized equipment for flow setups.

Development of Innovative Industrial Catalytic Processes Utilizing 1,2-Propanediamine, 2-methyl-N1-pentyl-

Chiral diamines are widely used as ligands in transition-metal catalysis. nih.gov The unique steric and electronic properties of 1,2-Propanediamine, 2-methyl-N1-pentyl- make it an attractive candidate for developing novel catalytic systems with enhanced activity and selectivity.

Emerging research in this area includes:

Copper-Catalyzed Cross-Coupling Reactions: Diamine ligands have been shown to be highly effective in copper-catalyzed C-N, C-O, and C-C bond-forming reactions, such as the Ullmann and Goldberg reactions. nih.govresearchgate.net Investigating 1,2-Propanediamine, 2-methyl-N1-pentyl- as a ligand in these transformations could lead to milder reaction conditions and a broader substrate scope. nih.gov

Asymmetric Transfer Hydrogenation (ATH): Iridium and Ruthenium complexes with chiral diamine ligands are highly efficient catalysts for the asymmetric transfer hydrogenation of ketones and imines. nih.gov The development of catalysts based on 1,2-Propanediamine, 2-methyl-N1-pentyl- could provide access to valuable chiral alcohols and amines.

Polymer-Supported Catalysis: Immobilizing catalysts derived from 1,2-Propanediamine, 2-methyl-N1-pentyl- onto polymeric supports can facilitate catalyst recovery and reuse, making industrial processes more sustainable and cost-effective. nih.gov Polymeric chiral diamine ligands have shown promise in enhancing catalyst activity and stability. nih.gov

Table 3: Potential Industrial Catalytic Applications of 1,2-Propanediamine, 2-methyl-N1-pentyl-
Catalytic ProcessRole of the Diamine LigandPotential Industrial Impact
Copper-Catalyzed C-N/C-O CouplingEnhances catalyst solubility and activity, enabling milder reaction conditions. nih.govrsc.orgMore efficient synthesis of pharmaceuticals, agrochemicals, and organic materials.
Asymmetric Transfer HydrogenationForms a chiral metal complex that directs the enantioselective reduction of prochiral substrates. nih.govSustainable production of enantiomerically pure alcohols and amines.
Palladium-Catalyzed Cross-CouplingCan act as a ligand to stabilize the palladium catalyst and influence the reaction outcome.Synthesis of complex organic molecules for various applications.
Heterocycle SynthesisFacilitates intramolecular carbon-heteroatom bond formation. rsc.orgAccess to novel heterocyclic structures with potential biological activity.

Integration of 1,2-Propanediamine, 2-methyl-N1-pentyl- in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. nih.gov The chirality and hydrogen-bonding capabilities of 1,2-Propanediamine, 2-methyl-N1-pentyl- make it a promising building block for the construction of complex supramolecular architectures.

Future research directions in this field are:

Chiral Recognition and Sensing: Incorporating 1,2-Propanediamine, 2-methyl-N1-pentyl- into host molecules, such as macrocycles, could lead to novel systems for the chiral recognition and sensing of guest molecules. mdpi.com The specific stereochemistry of the diamine can create a chiral cavity that preferentially binds one enantiomer of a guest over the other.

Formation of Supramolecular Polymers: Host-guest interactions can be used to drive the self-assembly of monomers into supramolecular polymers. nih.gov By designing monomers based on 1,2-Propanediamine, 2-methyl-N1-pentyl-, it may be possible to create chiral, stimuli-responsive polymeric materials with unique properties.

Chirality Transfer in Host-Guest Complexes: The chirality of the diamine can be transferred to achiral guest molecules upon complexation, inducing chiroptical properties such as circular dichroism (CD) in the guest. acs.orgmdpi.com This phenomenon could be exploited in the development of chiroptical switches and materials.

Table 4: Potential Roles in Supramolecular and Host-Guest Chemistry
Application AreaFunction of 1,2-Propanediamine, 2-methyl-N1-pentyl-Potential Outcome
Chiral Host MoleculesProvides a stereochemically defined binding pocket.Enantioselective recognition and separation of guest molecules. mdpi.com
Supramolecular GelsActs as a gelator through hydrogen bonding and other non-covalent interactions.Development of "smart" materials that respond to external stimuli.
Chiral Nanocluster ComplexesInduces chirality in achiral metal nanoclusters through host-guest interactions. mdpi.comCreation of novel materials with enhanced chiroptical properties.
Self-Assembled MonolayersForms ordered, chiral surfaces on solid substrates.Applications in heterogeneous asymmetric catalysis and chiral separations.

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